molecular formula C9H18O3 B1331355 2,6-Diethoxy-tetrahydropyran CAS No. 3149-12-0

2,6-Diethoxy-tetrahydropyran

Cat. No. B1331355
CAS RN: 3149-12-0
M. Wt: 174.24 g/mol
InChI Key: BIQXDHHBTSGBPW-UHFFFAOYSA-N
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Description

“2,6-Diethoxy-tetrahydropyran” is a chemical compound with the formula C9H18O3 . It is a derivative of tetrahydropyran (THP), which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of 2,6-Diethoxy-tetrahydropyran involves a stereodivergent oxy-Michael reaction . The stereodivergence in the thioester oxy-Michael cyclization for the formation of 4-hydroxy-2,6-cis- or 2,6-trans-substituted tetrahydropyran rings was investigated both computationally and experimentally . Synthetic studies showed that the 4-hydroxyl group was essential for stereodivergence .


Molecular Structure Analysis

The molecular weight of 2,6-Diethoxy-tetrahydropyran is 174.2374 . The IUPAC Standard InChI is InChI=1S/C9H18O3/c1-3-10-8-6-5-7-9(12-8)11-4-2/h8-9H,3-7H2,1-2H3 .


Chemical Reactions Analysis

The origins of the stereodivergence in the thioester oxy-Michael cyclization for the formation of 4-hydroxy-2,6-cis- or 2,6-trans-substituted tetrahydropyran rings under different conditions was investigated both computationally and experimentally . When the 4-hydroxyl group was present, TBAF-mediated conditions gave the 2,6-trans-tetrahydropyran and trifluoroacetic acid-mediated conditions gave the 2,6-cis-tetrahydropyran .

Scientific Research Applications

1. Catalysis and Synthetic Chemistry

2,6-Diethoxy-tetrahydropyran plays a significant role in the field of catalysis and synthetic chemistry. Notable applications include its use in the rhodium-catalysed addition of organoboron reagents to dihydropyranone templates, resulting in the selective synthesis of 2,6-trans-tetrahydropyran derivatives. This process is notable for its high yield and stereoselective formation, employing commercially available catalysts like [Rh(cod)(OH)]2 (Edwards, Goggins, & Frost, 2015). Additionally, stereoselective syntheses of 2,6-trans-tetrahydropyrans from coupling of hydroxyethyl-tethered cyclopropanols and aliphatic aldehydes have been developed, demonstrating high convergency and efficiency (Parida, Lysenko, & Cha, 2012).

2. Synthesis of Natural Products

The compound is integral in synthesizing various natural products, particularly those with significant biological and pharmacological activities. It's used in methods for constructing substituted tetrahydropyrans, with the demand for new synthetic approaches being driven by these applications. These methods prioritize quick access to substrates, excellent stereoselectivity and yield, and compatibility with various functional groups (Lee, 2012).

3. Development of Synthetic Methods

There's ongoing development of efficient synthetic methods for accessing 2,6-trans-THPs, driven by the presence of this subunit in many bioactive molecules and natural products. Reviews of various synthetic methods for this structural motif have been summarized, highlighting their applications in the total synthesis of natural products (Zhang & Tong, 2017).

4. Synthesis of Bioactive Structures

The synthesis of cis-2,6-tetrahydropyran, an important structural skeleton of bioactive natural products, has been achieved with high regio- and stereoselectivity. This process involves a palladium-catalyzed decarboxylative allylationof various 3,4-dihydro-2H-pyran substrates, further highlighting the compound's role in creating structures with potential pharmaceutical applications (Zeng, Tan, Ma, Leow, Tirtorahardjo, & Liu, 2014).

5. Enhancing Synthetic Efficiency

Efforts to improve the efficiency of synthesizing tetrahydropyrans include methods like tandem cross-metathesis/thermal S(N)2' reaction, which simplifies the process and allows synthesis from base-sensitive substrates without using protecting groups. This method has been demonstrated in the synthesis of diospongin A, showcasing its practical utility in complex molecule synthesis (Lee, Kim, & Hong, 2009).

Safety And Hazards

Tetrahydropyran, a related compound, is a highly flammable liquid and vapor, which can cause skin and eye irritation as well as respiratory irritation . It forms peroxides on contact with air, which can pose an explosion hazard if stored in an uninhibited condition .

Future Directions

The stereodivergent approach for the formation of 4-hydroxy-2,6-substituted tetrahydropyran rings has been demonstrated by the total syntheses of the anti-osteoporotic natural products diospongin A and B . This suggests potential future directions in the synthesis of other biologically active natural products .

properties

IUPAC Name

2,6-diethoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-10-8-6-5-7-9(12-8)11-4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQXDHHBTSGBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCC(O1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294061
Record name 2,6-Diethoxy-tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethoxy-tetrahydropyran

CAS RN

3149-12-0
Record name NSC93926
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Record name 2,6-Diethoxy-tetrahydropyran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diethoxytetrahydropyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LA Yanovskaya, RN Stepanova - Bulletin of the Academy of Sciences of …, 1965 - Springer
Conclusions 1. The hydrolysis of diacetals of glyoxal, succinaldehyde, glutaraldehyde, adipaldehyde, malealdehyde, muconaldehyde, 2,4,6-octatrienedial, and 2-butyndial with an …
Number of citations: 3 link.springer.com
GG Skvortsova, MA Andriyankov, SM Tyrina - Chemistry of Heterocyclic …, 1972 - Springer
A method was developed for the preparation of 2-pyridylmethoxy-3,4-dihydropyrans on the basis of the thermal interaction of vinyl ethers of 2-, 3-, and 4-pyridylcarbinols and acrolein. …
Number of citations: 3 link.springer.com

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